molecular formula C16H17ClN2O3S B10868418 N-(2-chlorophenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea

N-(2-chlorophenyl)-N'-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B10868418
M. Wt: 352.8 g/mol
InChI Key: VFLRUNSDGKTDTI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 2-chloroaniline with 3,4,5-trimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the chloro group or the thiourea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiourea derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Medicine: Due to its biological activities, N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the formulation of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • N-phenyl-N’-(3,4,5-trimethoxyphenyl)thiourea
  • N-(2-chlorophenyl)-N’-(4-methoxyphenyl)thiourea
  • N-(2-chlorophenyl)-N’-(3,4-dimethoxyphenyl)thiourea

Uniqueness: N-(2-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)thiourea is unique due to the presence of both the 2-chlorophenyl and 3,4,5-trimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the chloro group enhances its reactivity in substitution reactions, while the trim

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

InChI

InChI=1S/C16H17ClN2O3S/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(23)19-12-7-5-4-6-11(12)17/h4-9H,1-3H3,(H2,18,19,23)

InChI Key

VFLRUNSDGKTDTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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